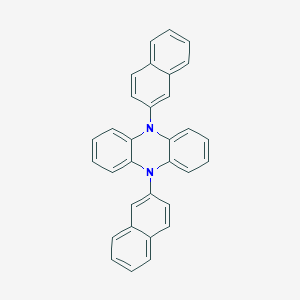
5,10-Di(2-naphthyl)-5,10-dihydrophenazine
Descripción general
Descripción
5,10-Di(2-naphthyl)-5,10-dihydrophenazine (DNDHP) is a synthetic organic compound with a wide range of potential applications in the fields of chemistry, biology, and medicine. It is an aromatic heterocyclic compound with a phenazine core and two naphthyl substituents. DNDHP has been used as a fluorescent probe in the detection of oxidative stress and as an enzyme inhibitor in the study of biochemical pathways. It has also been used as a building block in the synthesis of other organic compounds. We will also discuss the advantages and limitations of using DNDHP in laboratory experiments and discuss potential future directions for research.
Aplicaciones Científicas De Investigación
5,10-Di(2-naphthyl)-5,10-dihydrophenazine has been used in a variety of scientific research applications. It has been used as a fluorescent probe in the detection of oxidative stress and as an enzyme inhibitor in the study of biochemical pathways. It has also been used as a building block in the synthesis of other organic compounds. In addition, it has been used as a fluorescent dye in the imaging of living cells and as a fluorescent marker for protein localization.
Mecanismo De Acción
The mechanism of action of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage. It is also believed to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine are not yet fully understood. However, it has been shown to have antioxidant activity and inhibit the activity of certain enzymes. It has also been shown to have a protective effect against oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,10-Di(2-naphthyl)-5,10-dihydrophenazine in laboratory experiments include its ease of synthesis, its low cost, and its fluorescent properties. It is also relatively stable and can be stored for long periods of time. One of the main limitations of using 5,10-Di(2-naphthyl)-5,10-dihydrophenazine in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 5,10-Di(2-naphthyl)-5,10-dihydrophenazine. These include further investigations into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could focus on the development of more efficient synthetic methods for the production of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine and on the development of more stable derivatives of the compound. Finally, further research could focus on exploring the potential applications of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine in the fields of chemistry, biology, and medicine.
Propiedades
IUPAC Name |
5,10-dinaphthalen-2-ylphenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOBCHPZVAATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
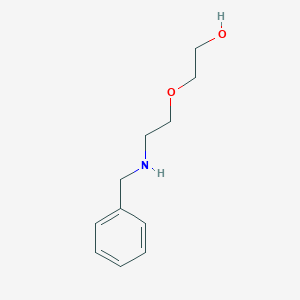

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
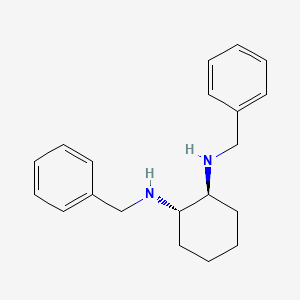
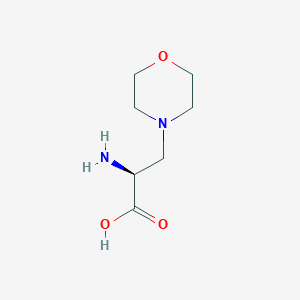
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)

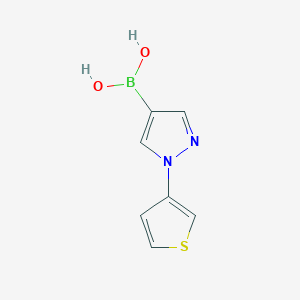
![[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester](/img/structure/B3067962.png)